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Compound of Interest

Compound Name: Remibrutinib

Cat. No.: B610443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, kinetics, and

experimental validation of remibrutinib's covalent binding to Bruton's tyrosine kinase (BTK).

Executive Summary
Remibrutinib (LOU064) is a potent, highly selective, and orally administered covalent inhibitor

of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action is centered on the formation

of a specific, irreversible covalent bond with a key cysteine residue in the BTK active site. This

targeted inactivation of BTK effectively blocks downstream B-cell receptor (BCR) signaling, a

pathway implicated in the pathophysiology of numerous autoimmune diseases.[1][2] A

distinguishing feature of remibrutinib is its high selectivity, which is achieved by binding to an

inactive conformation of BTK, thereby minimizing off-target effects often associated with other

covalent kinase inhibitors.[1][3][4]

The Covalent Binding Mechanism
The cornerstone of remibrutinib's efficacy is its designed ability to form a stable, covalent

adduct with its target, BTK. This irreversible inhibition leads to sustained target occupancy even

as the unbound drug is cleared from circulation.[4][5]

Target Residue: Remibrutinib specifically targets Cysteine 481 (Cys481), a nucleophilic

residue located near the ATP-binding pocket of BTK.[4] This cysteine is conserved within the
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TEC family of kinases but is absent in most other kinase families, forming a primary basis for

the selectivity of covalent BTK inhibitors.[4][6]

Chemical Reaction: The covalent bond is formed via a Michael addition reaction. The

electrophilic acrylamide "warhead" on the remibrutinib molecule acts as a Michael acceptor.

The nucleophilic thiol group (-SH) of the Cys481 residue attacks the β-carbon of the

acrylamide, resulting in the formation of a stable carbon-sulfur bond.[7]

Binding Conformation: A critical aspect of remibrutinib's selectivity is its ability to bind to an

inactive conformation of BTK.[1][3][4] This unique binding mode distinguishes it from first-

generation covalent BTK inhibitors and contributes to its exquisite kinase selectivity profile.

[1][4] The initial non-covalent interactions correctly orient the inhibitor within the active site,

positioning the acrylamide moiety for the subsequent irreversible reaction with Cys481.

Quantitative Analysis of the Remibrutinib-BTK
Interaction
The potency and durability of remibrutinib's interaction with BTK have been characterized

through various biochemical and cellular assays. The data underscores its high-affinity binding

and sustained target engagement.

Parameter Value
Species/Syste
m

Assay Type Reference(s)

IC₅₀ (Enzymatic) 1.0 - 1.3 nM Human
Biochemical BTK

enzyme assay
[2][8][9][10]

IC₅₀ (Cellular) 23 nM Rat

In vitro B cell

activation assay

(whole blood)

[2][11]

EC₉₀ (In Vivo) 1.6 mg/kg Rat
In vivo target

occupancy
[1][3][11]

BTK Occupancy >95% for ≥24h Human

Phase I Clinical

Trial (SAD, ≥30

mg dose)

[12][13][14]
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Table 1: Summary of Quantitative Data for Remibrutinib-BTK Interaction

Key Experimental Protocols
The confirmation of remibrutinib's covalent binding mechanism relies on a combination of

enzymatic, cellular, and biophysical assays.

Protocol: BTK Enzymatic Inhibition Assay (IC₅₀
Determination)

Objective: To determine the concentration of remibrutinib required to inhibit 50% of BTK's

enzymatic activity in a purified system.

Methodology:

Reagent Preparation: Prepare a series of dilutions of remibrutinib in an appropriate buffer

(e.g., containing DMSO).

Incubation: Incubate recombinant human BTK enzyme with the various concentrations of

remibrutinib for a pre-determined time (e.g., 60 minutes) at room temperature to allow for

covalent bond formation.

Kinase Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and

ATP (often [γ-³²P]ATP or [γ-³³P]ATP).

Reaction Quenching: After a fixed time, stop the reaction by adding a solution such as

EDTA or by spotting the mixture onto a phosphocellulose membrane.

Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled ATP,

this is typically done using a scintillation counter. For non-radioactive methods, a

fluorescence-based readout may be used.

Data Analysis: Plot the percentage of inhibition against the logarithm of the remibrutinib
concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀

value.
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Protocol: Mass Spectrometry for Covalent Adduct
Verification

Objective: To provide direct physical evidence of the covalent bond formation between

remibrutinib and BTK at the Cys481 residue.

Methodology:

Complex Formation: Incubate the purified BTK kinase domain with a slight molar excess

of remibrutinib to ensure complete or near-complete labeling.

Removal of Unbound Inhibitor: Remove any non-covalently bound inhibitor through

dialysis or a buffer exchange column.

Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using Liquid

Chromatography-Mass Spectrometry (LC-MS). A mass increase in the protein

corresponding to the molecular weight of remibrutinib provides initial evidence of

covalent binding.[5]

Proteolytic Digestion: Denature the protein complex and digest it into smaller peptides

using a specific protease, such as trypsin.

Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture using tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Search the MS/MS data for a peptide containing Cys481 that has a mass

modification equal to the mass of remibrutinib. The fragmentation pattern (MS/MS

spectrum) of this modified peptide will confirm the precise site of covalent attachment to

be Cys481.[15][16]

Mandatory Visualizations
B-Cell Receptor (BCR) Signaling and Remibrutinib
Inhibition
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Caption: The BCR signaling cascade, highlighting BTK as a key node and its irreversible

inhibition by remibrutinib.
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Caption: Remibrutinib's selectivity is driven by its specific binding to BTK's inactive

conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Remibrutinib's Covalent Binding Mechanism to BTK: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610443#remibrutinib-covalent-binding-mechanism-
to-btk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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